molecular formula C12H12O2 B13844035 2-Propan-2-yl-1-benzofuran-7-carbaldehyde

2-Propan-2-yl-1-benzofuran-7-carbaldehyde

Cat. No.: B13844035
M. Wt: 188.22 g/mol
InChI Key: FWQLSADSJVZBAU-UHFFFAOYSA-N
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Description

2-Propan-2-yl-1-benzofuran-7-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of an isopropyl group at the second position and an aldehyde group at the seventh position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-1-benzofuran-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 2-hydroxyacetophenone derivatives with suitable aldehydes can yield benzofuran derivatives . The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 2-Propan-2-yl-1-benzofuran-7-carboxylic acid.

    Reduction: Formation of 2-Propan-2-yl-1-benzofuran-7-methanol.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

2-Propan-2-yl-1-benzofuran-7-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzofuran ring may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxaldehyde: Similar structure but lacks the isopropyl group.

    7-Methyl-4-propan-2-yl-1-benzofuran-2-carbaldehyde: Similar structure with a methyl group at the fourth position.

    2-Formylbenzofuran: Similar structure but lacks the isopropyl group.

Uniqueness

2-Propan-2-yl-1-benzofuran-7-carbaldehyde is unique due to the presence of both the isopropyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-propan-2-yl-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C12H12O2/c1-8(2)11-6-9-4-3-5-10(7-13)12(9)14-11/h3-8H,1-2H3

InChI Key

FWQLSADSJVZBAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(O1)C(=CC=C2)C=O

Origin of Product

United States

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